
Ethyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C19H24N2O3S . This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 4-methylthiazole-2-carbaldehyde in the presence of ammonium acetate and a suitable solvent under reflux conditions . The reaction mixture is then subjected to cyclization and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity . The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
Ethyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism .
Comparación Con Compuestos Similares
Ethyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
- Ethyl 2,7,7-trimethyl-4-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Ethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Propiedades
Número CAS |
853330-31-1 |
|---|---|
Fórmula molecular |
C19H24N2O3S |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
ethyl 2,7,7-trimethyl-4-(4-methyl-1,3-thiazol-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C19H24N2O3S/c1-6-24-18(23)14-11(3)21-12-7-19(4,5)8-13(22)15(12)16(14)17-20-10(2)9-25-17/h9,16,21H,6-8H2,1-5H3 |
Clave InChI |
KNARYBUGTLPSNR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC2=C(C1C3=NC(=CS3)C)C(=O)CC(C2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


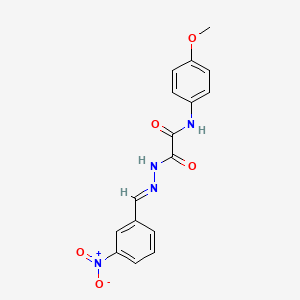
![N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B11945563.png)
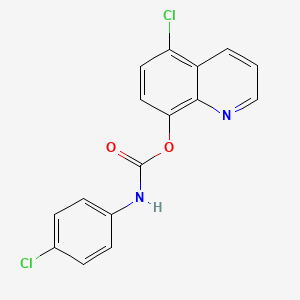
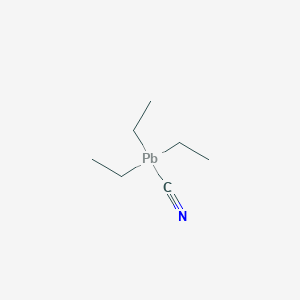
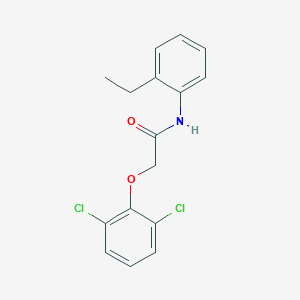
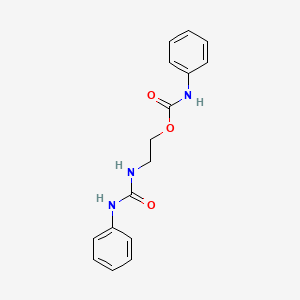

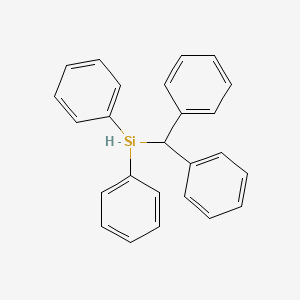
![4-Methyl-N'-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide](/img/structure/B11945607.png)
![2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11945608.png)

![2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B11945617.png)


